molecular formula C13H13NO2 B1499128 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one CAS No. 945980-20-1

5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one

Cat. No.: B1499128
CAS No.: 945980-20-1
M. Wt: 215.25 g/mol
InChI Key: XRUSRFWOPHJEFC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one is a chemical compound characterized by its unique molecular structure, which includes a methoxy group attached to a phenyl ring and a methylated pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one typically involves the following steps:

  • Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives.

  • Introduction of the Methoxy Group: The methoxy group is introduced via a substitution reaction, often using methanol in the presence of a strong base.

  • Methylation: The final step involves the methylation of the pyridinone ring, typically using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the pyridinone ring, leading to the formation of different reduced forms.

  • Substitution: Substitution reactions can replace the methoxy group or the methyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Methylating agents like methyl iodide (CH₃I) and dimethyl sulfate ((CH₃O)₂SO₂) are employed for methylation reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 5-(4-Methoxyphenyl)-1-methylpyridin-2-one.

  • Reduction Products: Reduction can produce compounds like 5-(4-Methoxyphenyl)-1-methylpyridin-2-ol.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in their core structure.

  • 5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also contain a methoxyphenyl group but have an imidazole ring instead of a pyridinone ring.

Uniqueness: 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of the methoxyphenyl group and the methylated pyridinone ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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Properties

IUPAC Name

5-(4-methoxyphenyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-9-11(5-8-13(14)15)10-3-6-12(16-2)7-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUSRFWOPHJEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657014
Record name 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945980-20-1
Record name 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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